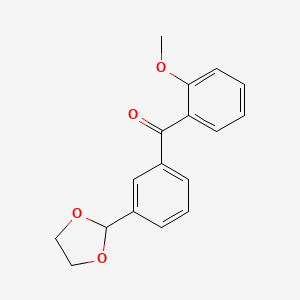

3'-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone

CAS No.: 898778-87-5

Cat. No.: VC2303746

Molecular Formula: C17H16O4

Molecular Weight: 284.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898778-87-5 |

|---|---|

| Molecular Formula | C17H16O4 |

| Molecular Weight | 284.31 g/mol |

| IUPAC Name | [3-(1,3-dioxolan-2-yl)phenyl]-(2-methoxyphenyl)methanone |

| Standard InChI | InChI=1S/C17H16O4/c1-19-15-8-3-2-7-14(15)16(18)12-5-4-6-13(11-12)17-20-9-10-21-17/h2-8,11,17H,9-10H2,1H3 |

| Standard InChI Key | OWBKUDRTWXUVDC-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C3OCCO3 |

| Canonical SMILES | COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C3OCCO3 |

Introduction

Overview of the Compound

Chemical Identity:

-

Name: 3'-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone

-

CAS Number: 898778-87-5

-

Molecular Formula:

-

Molecular Weight: 284.31 g/mol

-

Synonyms: Methanone, 3-(1,3-dioxolan-2-yl)phenyl-

This compound is an organic molecule characterized by a benzophenone core substituted with a 1,3-dioxolane ring and a methoxy group. The dioxolane ring enhances chemical stability and reactivity, while the methoxy group improves solubility in organic solvents .

Structural Features

The compound's structure includes:

-

A benzophenone core, which serves as a versatile scaffold in organic chemistry.

-

A 1,3-dioxolane ring, a five-membered cyclic ether that enhances stability and reactivity.

-

A methoxy group (-OCH₃), which increases solubility in organic solvents.

This combination of features imparts unique chemical reactivity and physical properties, making it distinct from similar compounds like benzophenone or methoxybenzophenone.

Synthesis

Laboratory Synthesis:

The synthesis typically involves the acetalization of benzophenone derivatives with ethylene glycol in the presence of an acid catalyst:

-

Reactants: Benzophenone derivative and ethylene glycol.

-

Catalyst: p-Toluenesulfonic acid.

-

Solvent: Toluene.

-

Conditions: Reflux with continuous water removal using a Dean-Stark apparatus.

Industrial Production:

In industrial settings, continuous flow reactors are often employed to enhance yield and purity while minimizing by-products. Advanced catalysts may also be used to optimize reaction conditions.

Applications

The unique structural features of this compound make it valuable in several areas:

-

Chemical Synthesis: Used as an intermediate in the production of complex organic molecules due to its stable cyclic structures.

-

Pharmacological Research: Preliminary studies suggest potential antimicrobial and anticancer properties, although detailed mechanisms remain unexplored.

-

Material Science: Its stability under high temperatures makes it suitable for specialized industrial applications.

Biological Activity

Although limited research exists, early findings indicate:

-

Antimicrobial Activity: The compound may inhibit the growth of certain pathogens.

-

Anticancer Potential: It has shown promise in inhibiting cancer cell proliferation, likely due to favorable interactions with biological targets.

Further pharmacological studies are required to elucidate its exact mechanisms of action.

Comparison with Similar Compounds

| Compound | Differences |

|---|---|

| Benzophenone | Lacks both the dioxolane ring and methoxy group; less reactive and soluble than the target compound. |

| Methoxybenzophenone | Contains only the methoxy group; lacks the enhanced stability provided by the dioxolane ring. |

| 1,3-Dioxane | Features a six-membered ring instead of a five-membered dioxolane ring; different reactivity profile. |

The combination of a benzophenone core, dioxolane ring, and methoxy group makes this compound uniquely suited for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume